molecular formula C22H18N4O4 B11057534 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11057534
M. Wt: 402.4 g/mol
InChI Key: JLNMYQLZZCOOIU-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of isoquinoline, pyran, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.

    Construction of the Pyridopyrimidine Core: This can be achieved through a series of condensation reactions involving appropriate pyrimidine derivatives.

    Attachment of the Pyran Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyran ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridopyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.

    Biomolecular Interactions: Studied for its interactions with DNA and proteins.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Therapeutic Applications: Investigated for its anti-inflammatory and anticancer properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group on the pyran ring.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

The presence of the 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl group in the compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N4O4/c1-12-10-16(27)17(21(29)30-12)15-6-8-23-19-18(15)20(28)25-22(24-19)26-9-7-13-4-2-3-5-14(13)11-26/h2-6,8,10,27H,7,9,11H2,1H3,(H,23,24,25,28)

InChI Key

JLNMYQLZZCOOIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCC5=CC=CC=C5C4)O

Origin of Product

United States

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